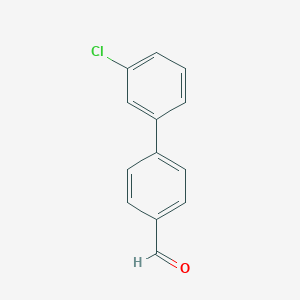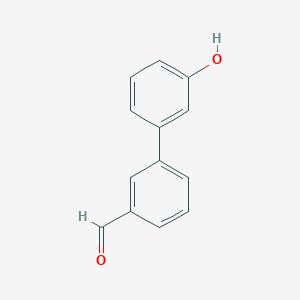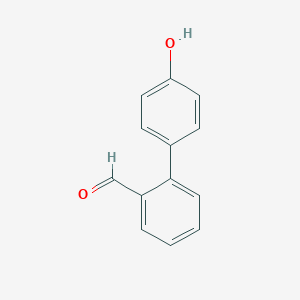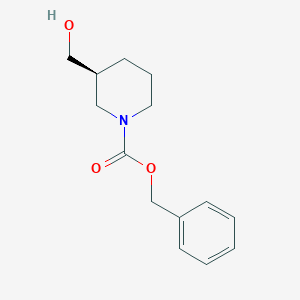
(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid is a compound of interest in organic chemistry, particularly in the synthesis of peptides and other complex molecules. It is known for its role as a protecting group in peptide synthesis, where it helps to prevent unwanted reactions at specific sites on the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid typically involves the protection of the amino group of succinic acid derivatives. One common method includes the reaction of (S)-2-Amino-succinic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide to form the benzyloxycarbonyl derivative. This intermediate is then reacted with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Substitution: The benzyloxycarbonyl group can be selectively removed using hydrogenation or treatment with strong acids, allowing for further functionalization of the molecule.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are commonly used.
Substitution: Palladium on carbon (Pd/C) is often used for hydrogenation, while trifluoroacetic acid can be used for acidolysis.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
Hydrolysis: Succinic acid derivatives and benzyl alcohol.
Substitution: Deprotected amino acids or peptides.
Oxidation and Reduction: Various oxidized or reduced derivatives, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amino acids, it facilitates the stepwise construction of peptides by preventing side reactions.
Medicinal Chemistry: It is used in the synthesis of peptide-based drugs and other bioactive molecules.
Biochemistry: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The primary mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid involves its role as a protecting group. By temporarily masking reactive sites on amino acids, it allows for selective reactions to occur at other positions. This is crucial in the synthesis of complex molecules, where precise control over reaction pathways is required.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Benzyloxycarbonylamino-succinic Acid: Similar structure but lacks the tert-butyl ester group.
(S)-2-Amino-succinic Acid 1-tert-butyl Ester: Lacks the benzyloxycarbonyl protecting group.
(S)-2-Benzyloxycarbonylamino-glutaric Acid 1-tert-butyl Ester: Contains an additional carbon in the backbone.
Uniqueness
(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid is unique due to its dual protecting groups, which provide enhanced stability and selectivity in synthetic applications. This makes it particularly valuable in the synthesis of complex peptides and other bioactive molecules.
Eigenschaften
IUPAC Name |
(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-14(20)12(9-13(18)19)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRXXPBUFHOMPN-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
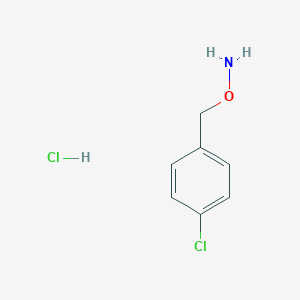


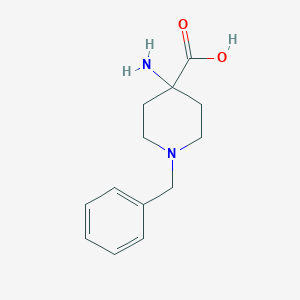
![Benzo[d]thiazole-5-carbaldehyde](/img/structure/B112578.png)
![1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine](/img/structure/B112579.png)
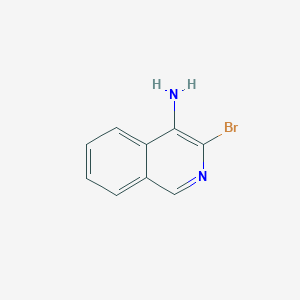
![3-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112584.png)
![3-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112585.png)
